

Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1,3-benzodioxole

Cat. No.: B1272940

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This guide provides a detailed overview of the spectroscopic data for **4-Bromo-1,3-benzodioxole** (CAS No: 6698-13-1), a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-1,3-benzodioxole**. Where experimental data is not readily available, predicted values based on structure-property relationships and data from analogous compounds are provided.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H
~6.80	d	1H	Ar-H
~6.75	t	1H	Ar-H
5.98	s	2H	O-CH ₂ -O

Note: Predicted chemical shifts are based on the analysis of substituted benzene and benzodioxole derivatives. The aromatic protons are expected to be in the 6.7-7.0 ppm range, with splitting patterns determined by their coupling constants.

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~148.0	Ar-C-O
~146.5	Ar-C-O
~125.0	Ar-C-H
~115.5	Ar-C-Br
~110.0	Ar-C-H
~108.5	Ar-C-H
101.5	O-CH ₂ -O

Note: Predicted chemical shifts are based on established substituent effects on the benzodioxole ring. The carbon attached to the bromine atom is expected to be significantly shielded.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch (O-CH ₂ -O)
~1600, ~1480	Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Asymmetric C-O-C stretch
~1040	Strong	Symmetric C-O-C stretch
~800-600	Strong	C-Br stretch

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
200/202	High	[M] ⁺ and [M+2] ⁺ (Molecular ion peak, bromine isotopes)
172/174	Moderate	[M - CO] ⁺
121	Moderate	[M - Br] ⁺
93	Moderate	[M - Br - CO] ⁺
65	High	[C ₅ H ₅] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-Bromo-1,3-benzodioxole**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz
 - Pulse Program: Standard single-pulse sequence
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
 - Spectral Width: 0-12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096
 - Spectral Width: 0-220 ppm
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

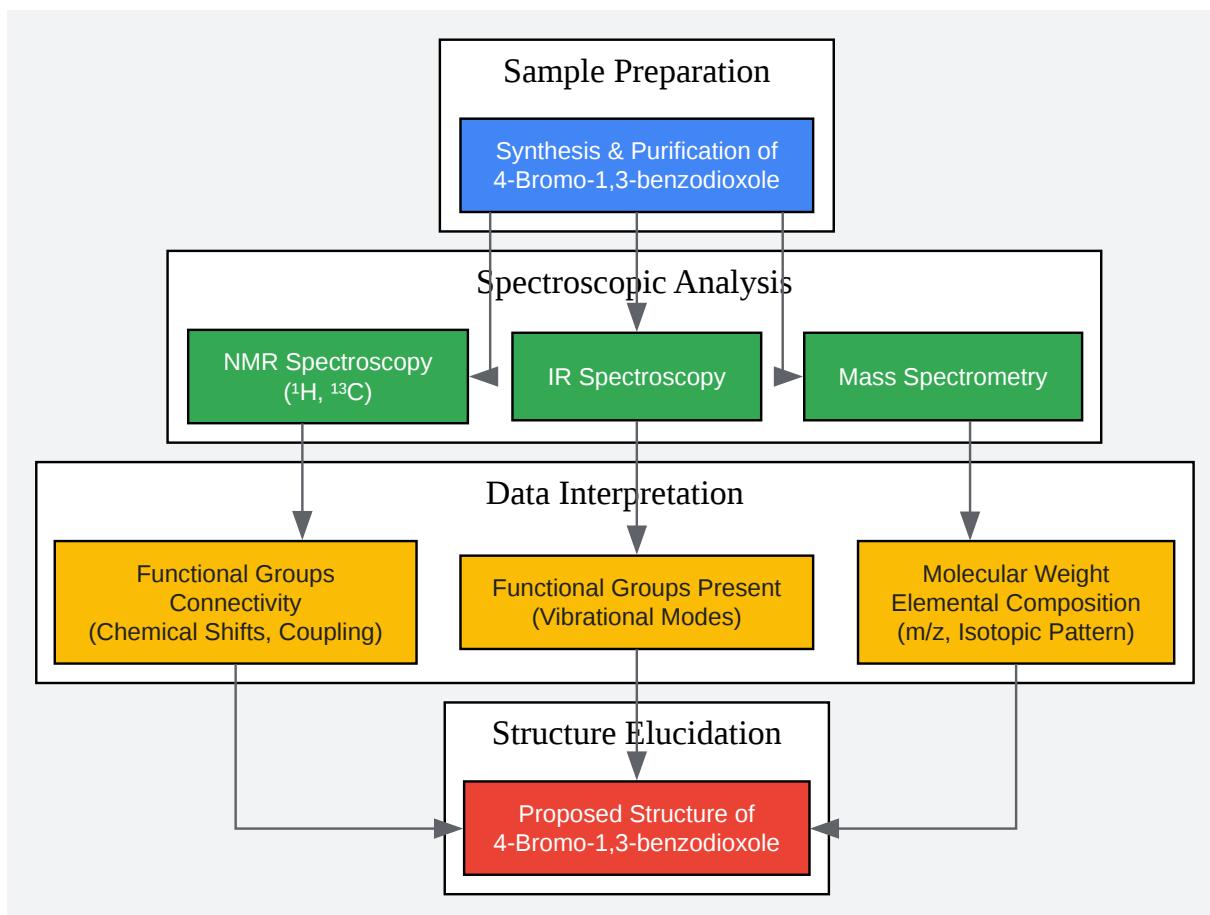
- Sample Preparation (Thin Film):
 - Dissolve a small amount of **4-Bromo-1,3-benzodioxole** in a volatile solvent (e.g., dichloromethane).
 - Apply a drop of the solution onto a KBr or NaCl salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrument Parameters (FT-IR):
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Mode: Transmittance
- Data Acquisition and Processing:
 - Record a background spectrum of the clean salt plate.
 - Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a dilute solution of **4-Bromo-1,3-benzodioxole** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Instrument Parameters (EI-MS):
 - Ionization Source: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 50-300
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like **4-Bromo-1,3-benzodioxole**.



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Caption: Workflow for Spectroscopic Analysis.

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